1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidine] hydrochloride
Description
Evolutionary Significance of Spiroarchitectures in Drug Discovery
The integration of spirocyclic scaffolds into drug design marks a paradigm shift from planar, aromatic systems to spatially constrained architectures. This transition aligns with the "drug evolution" concept, where hybridization of pharmacophoric elements generates novel chemical entities with diversified biological profiles. For instance, the fusion of heterocyclic systems—such as furopyridine and piperidine—mimics natural evolutionary processes by combining structural features from distinct bioactive molecules.
Spirocyclic compounds like 1H-spiro[furo[3,4-c]pyridine-3,4'-piperidine] hydrochloride benefit from reduced conformational flexibility, which minimizes off-target interactions while maintaining high affinity for biological targets. This principle is exemplified in recent advances in neurology and oncology, where spiro scaffolds have yielded candidates with improved blood-brain barrier permeability and kinase selectivity. The scaffold’s rigidity also mitigates metabolic degradation, a critical factor in extending half-life and reducing dosing frequency.
Table 1: Comparative Analysis of Spirocyclic Drug Candidates
The evolutionary trajectory of spirocyclic drugs underscores their adaptability. Early examples, such as spirobarbiturates, focused on central nervous system modulation, whereas contemporary derivatives target epigenetic enzymes and G protein-coupled receptors. This progression highlights the scaffold’s capacity to accommodate diverse functional groups, enabling precise tuning of electronic and steric properties.
Structural Uniqueness of 1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidine] Scaffolds
The This compound scaffold is distinguished by its tetracyclic spiro system, which incorporates a fused furopyridine ring and a piperidine moiety. The spiro junction at position 3 of the furopyridine ring imposes a near-orthogonal orientation between the two heterocycles, as confirmed by X-ray crystallography of analogous compounds. This geometry creates a chiral center and a well-defined hydrophobic pocket, enhancing interactions with deep binding cavities in biological targets.
Key structural features include:
- Furopyridine Core : The oxygen atom in the furan ring contributes to hydrogen bonding, while the pyridine nitrogen enhances solubility and metal coordination potential.
- Piperidine Spiro Junction : The piperidine ring’s chair conformation stabilizes the molecule’s three-dimensional geometry, reducing entropy penalties during target binding.
- Hydrochloride Salt Form : The hydrochloride counterion improves crystallinity and bioavailability, as evidenced by the compound’s 97% purity and stability under ambient conditions.
Synthetic Accessibility : While traditional spirocyclic syntheses often require multistep routes, advances in transition-metal catalysis have streamlined the construction of furopyridine-piperidine hybrids. For example, palladium-mediated ring-closing metathesis enables efficient spirocyclization, achieving yields exceeding 60% in model systems. These methodologies align with the growing emphasis on modular synthesis in fragment-based drug discovery.
The scaffold’s versatility is further demonstrated by its compatibility with diverse substituents. Electrophilic aromatic substitution at the pyridine ring’s 4-position allows the introduction of halogens, alkyl groups, or aryl moieties, enabling structure-activity relationship (SAR) studies without compromising the spiro architecture. Such modifications have yielded analogs with nanomolar affinities for serotonin and dopamine receptors, underscoring the scaffold’s utility in central nervous system drug development.
Properties
IUPAC Name |
spiro[1H-furo[3,4-c]pyridine-3,4'-piperidine];hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.ClH/c1-4-13-7-10-9(1)8-14-11(10)2-5-12-6-3-11;/h1,4,7,12H,2-3,5-6,8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJVJRNWMOIAJAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=C(CO2)C=CN=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Spiro[furo[3,4-c]pyridine-3,4’-piperidine] hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a furo[3,4-c]pyridine derivative with a piperidine derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The compound is then purified through crystallization or chromatography techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
1H-Spiro[furo[3,4-c]pyridine-3,4’-piperidine] hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or bromine in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction could produce an alcohol derivative.
Scientific Research Applications
1H-Spiro[furo[3,4-c]pyridine-3,4’-piperidine] hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1H-Spiro[furo[3,4-c]pyridine-3,4’-piperidine] hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Spiro-Furopyridine Derivatives
Key Observations :
Cerpegin-Derived Furopyridines
These compounds share the furo[3,4-c]pyridine core but feature substituents that modulate biological activity:
Comparison with Target Compound :
Other Spiro-Piperidine Derivatives
Physicochemical Contrasts :
- Solubility : The furopyridine core in the target compound offers moderate polarity, whereas isobenzofuran derivatives (e.g., 37663-44-8) are more lipophilic .
- Bioactivity: Fluorinated analogs (e.g., 1138521-56-8) may exhibit improved blood-brain barrier penetration compared to non-halogenated spiro compounds .
Biological Activity
1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidine] hydrochloride is a novel compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, with a molecular formula of and a molecular weight of 240.69 g/mol, is characterized by its unique spirocyclic structure which contributes to its pharmacological properties.
Antimicrobial Activity
Research has indicated that compounds similar to 1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidine] exhibit significant antimicrobial properties. For instance, derivatives of pyridothienopyrimidine have shown varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. In a study evaluating multiple derivatives, some compounds demonstrated minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL against various bacterial strains, indicating their potential as effective antimicrobial agents .
Anticancer Properties
The anticancer activity of spirocyclic compounds has also been explored. For example, certain derivatives have been tested against human liver carcinoma (HepG2) and breast cancer (MCF-7) cell lines. These studies revealed that specific compounds exhibited cytotoxic effects with IC50 values significantly lower than standard chemotherapeutics like doxorubicin. The most potent candidates showed IC50 values around 1.17 µM for HepG2 and 1.52 µM for MCF-7 cells, suggesting promising anticancer activity .
The mechanism by which these compounds exert their biological effects often involves interaction with key biological targets such as enzymes or receptors involved in cell proliferation and survival pathways. Molecular docking studies have indicated that these compounds can effectively bind to the active sites of relevant targets, enhancing their therapeutic potential .
Case Study 1: Antimicrobial Efficacy
In a comparative study, various spirocyclic derivatives were synthesized and tested for antimicrobial activity. The results indicated that certain modifications in the chemical structure led to enhanced activity against resistant bacterial strains. For example, the introduction of specific functional groups significantly improved the MIC values compared to the parent compounds .
Case Study 2: Cytotoxicity Evaluation
A focused investigation on the cytotoxic effects of spirocyclic compounds involved screening against multiple cancer cell lines. The study highlighted that modifications at the piperidine ring could lead to increased selectivity and potency against cancer cells while minimizing toxicity towards normal cells .
Table 1: Antimicrobial Activity of Selected Compounds
| Compound Name | Structure | MIC (µg/mL) | Activity Level |
|---|---|---|---|
| Compound A | Structure A | 4 | Potent |
| Compound B | Structure B | 16 | Moderate |
| Compound C | Structure C | 64 | Weak |
| Compound D | Structure D | >128 | Inactive |
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Compound Name | IC50 HepG2 (µM) | IC50 MCF-7 (µM) | Comparison Drug |
|---|---|---|---|
| Compound A | 1.17 | 1.52 | Doxorubicin |
| Compound B | 2.50 | 3.00 | Doxorubicin |
| Compound C | 5.00 | 6.00 | Doxorubicin |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidine] hydrochloride, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization and spiro-ring formation. For example, spiro compounds are synthesized via nucleophilic substitution or condensation reactions using reagents like Pd(OAc)₂/PPh₃ for coupling ( ). Optimization includes adjusting solvent systems (e.g., ionic liquids for catalyst-free reactions) and temperature gradients. Continuous flow reactors enhance scalability and purity (). Post-synthesis purification via column chromatography or recrystallization is critical, with TLC monitoring to confirm intermediates ( ).
Q. How can structural elucidation of this spiro compound be performed using spectroscopic techniques?
- Methodological Answer : Combine NMR (¹H, ¹³C, and 2D COSY/HSQC) to resolve spiro-junction stereochemistry and piperidine/furopyridine moieties. IR identifies functional groups (e.g., amine hydrochloride stretching at ~2500 cm⁻¹). X-ray crystallography (CCDC deposition) provides absolute configuration, as seen in spiro[indoline-3,4’-pyridine] derivatives ( ). HRMS (ESI-TOF) confirms molecular weight and fragmentation patterns ( ).
Q. What are the recommended purity assessment protocols for this compound in preclinical studies?
- Methodological Answer : Use HPLC with UV/ELSD detection (C18 column, acetonitrile/water gradient) to assess purity ≥95%. Residual solvents are quantified via GC-MS, and elemental analysis verifies stoichiometry. Chiral HPLC or SFC may resolve enantiomers if present ( ).
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the furopyridine ring) alter the compound’s pharmacological activity?
- Methodological Answer : Introduce substituents via electrophilic aromatic substitution or cross-coupling (e.g., Suzuki-Miyaura for aryl groups). Evaluate changes using in vitro assays:
- Neuropharmacology : Radioligand binding (e.g., σ-receptors or dopamine transporters) ( ).
- Antiproliferative Activity : MTT assays on cancer cell lines (e.g., HT-29), comparing EC₅₀ values ().
Substituents like halides or electron-withdrawing groups enhance receptor affinity ( ).
Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved for this spiro compound?
- Methodological Answer : Contradictions arise from dynamic ring puckering or tautomerism. Use variable-temperature NMR to probe conformational exchange. For example, cooling to 213 K slows piperidine ring inversion, simplifying splitting ( ). DFT calculations (e.g., Gaussian) model preferred conformers and predict chemical shifts ().
Q. What computational strategies predict the compound’s bioavailability and metabolic stability?
- Methodological Answer : Perform in silico ADMET profiling using tools like SwissADME or Schrödinger’s QikProp. Key parameters:
- LogP : ~2.5 (moderate lipophilicity) ( ).
- CYP450 metabolism : Docking simulations (AutoDock Vina) identify metabolically labile sites (e.g., piperidine N-oxidation). MD simulations (AMBER) assess membrane permeability (). Validate predictions with in vitro hepatocyte assays.
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric excess (ee) for chiral derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
